Sodium [1,1'-biphenyl]-2-olate
Overview
Description
Mechanism of Action
Target of Action
Similar biphenyl compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in cellular processes . The specific changes induced by Sodium [1,1’-biphenyl]-2-olate would depend on its targets and the nature of its interaction with them.
Biochemical Pathways
The compound’s interaction with its targets could potentially influence various biochemical pathways . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The compound’s interaction with its targets could potentially lead to various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of Sodium [1,1’-biphenyl]-2-olate could be influenced by various environmental factors. These could include the physiological conditions under which the compound is administered, as well as external factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzoxyproline can be synthesized through the reaction of L-proline with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for carbobenzoxyproline are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Carbobenzoxyproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert carbobenzoxyproline into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbobenzoxyproline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as an inhibitor of prolidase, making it valuable in the study of prolidase deficiency and related metabolic disorders.
Medicine: Research on carbobenzoxyproline contributes to understanding its potential therapeutic applications, particularly in enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- N-carbobenzyloxy-L-proline
- Benzyloxycarbonyl-L-proline
- Carbobenzoxy-L-proline
Uniqueness
Carbobenzoxyproline is unique due to its specific inhibitory action on prolidase, which distinguishes it from other similar compounds. Its ability to inhibit prolidase makes it particularly valuable in research focused on prolidase deficiency and related metabolic disorders .
Properties
CAS No. |
132-27-4 |
---|---|
Molecular Formula |
C12H10NaO |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
sodium;2-phenylphenolate |
InChI |
InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |
InChI Key |
UQPLZHUFLPDORW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O.[Na] |
Key on ui other cas no. |
132-27-4 6152-33-6 |
physical_description |
Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992) |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Related CAS |
90-43-7 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
2-hydroxybiphenyl 2-hydroxydiphenyl 2-phenylphenol 2-phenylphenol sodium Dowicide Lyorthol o-phenylphenate o-phenylphenol ortho-phenylphenate orthophenylphenol sodium o-phenylphenoate sodium ortho-phenylphenate sodium ortho-phenylphenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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